Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
CAS No.: 137419-24-0
Cat. No.: VC2006585
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate - 137419-24-0](/images/structure/VC2006585.png)
Specification
CAS No. | 137419-24-0 |
---|---|
Molecular Formula | C18H23NO2 |
Molecular Weight | 285.4 g/mol |
IUPAC Name | tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate |
Standard InChI | InChI=1S/C18H23NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-9H,10-13H2,1-3H3 |
Standard InChI Key | HRTHPQOIDCOMHE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23 |
Introduction
Structural Characteristics and Chemical Properties
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate is characterized by its unique spirocyclic framework, consisting of an indene ring system connected to a piperidine ring through a shared spiro carbon center. The piperidine nitrogen bears a tert-butyloxycarbonyl (Boc) protecting group, which provides stability and allows for controlled reactivity in synthetic applications.
Physical and Chemical Properties
The compound possesses the following key properties:
Property | Value |
---|---|
CAS Number | 137419-24-0 |
Molecular Formula | C₁₈H₂₃NO₂ |
Molecular Weight | 285.38 g/mol |
Appearance | Not specified in literature |
Storage Conditions | Room temperature, sealed storage |
Primary Usage | Research chemical, not for human use |
The compound's structure contains several reactive sites, including the indene double bond, which allows for diverse chemical transformations. The presence of the tert-butyloxycarbonyl protecting group provides orthogonal protection of the piperidine nitrogen, making it suitable for selective synthetic modifications .
Structural Significance
The spirocyclic architecture creates a rigid three-dimensional scaffold with defined spatial arrangements. This conformational constraint is particularly valuable in medicinal chemistry, as it can lead to enhanced binding selectivity with biological targets. The indene portion provides a semi-rigid aromatic system, while the piperidine ring offers a basic nitrogen center (when deprotected) that can participate in hydrogen bonding interactions .
Amount | Solvent Volume for 1 mM | Solvent Volume for 5 mM | Solvent Volume for 10 mM |
---|---|---|---|
1 mg | 3.5041 mL | 0.7008 mL | 0.3504 mL |
5 mg | 17.5205 mL | 3.5041 mL | 1.752 mL |
10 mg | 35.041 mL | 7.0082 mL | 3.5041 mL |
These calculations are based on the compound's molecular weight of 285.38 g/mol .
Research Applications
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate has several important research applications across various scientific disciplines.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for developing drug candidates with specific three-dimensional architectures. The spirocyclic framework provides:
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Conformational rigidity that can enhance target selectivity
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A scaffold that positions functional groups in defined spatial orientations
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Potential metabolic stability due to the constrained structure
The compound's derivatives have been investigated in various pharmaceutical research contexts, where the piperidine moiety often contributes to favorable pharmacological properties .
Synthetic Intermediate
As a synthetic intermediate, Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate offers several advantages:
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The Boc-protected piperidine nitrogen allows selective functionalization at other positions
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The indene double bond provides a reactive site for diverse transformations
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The spirocyclic core can be further elaborated to create complex molecular architectures
This versatility makes it particularly valuable in the synthesis of compound libraries for structure-activity relationship studies .
Structural Modifications and Derivatives
The literature reveals several important derivatives of the parent compound that illustrate potential modification pathways.
Key Derivatives
Several structural variants have been described, including:
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Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 159634-59-0) – featuring an additional ketone functionality on the indene ring
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Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 158628-80-9) – containing a bromine substituent on the aromatic ring, providing a handle for further functionalization
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Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate – incorporating both halogen substitution and oxidation
These derivatives demonstrate the range of structural modifications possible with the basic spirocyclic scaffold.
Structure-Activity Relationships
The systematic modification of the basic structure allows for exploration of structure-activity relationships. Key modification sites include:
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The aromatic ring of the indene system, which can accommodate various substituents
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The indene double bond, which can undergo addition reactions
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The protected piperidine nitrogen, which can be deprotected and further functionalized
These modification points provide multiple avenues for creating diverse compound libraries with potentially varied biological activities .
Analytical Characterization
Proper analytical characterization is essential for confirming compound identity and purity in research applications.
Spectroscopic Data
For the related compound tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, the following spectroscopic data has been reported, which provides reference points for the characterization of the parent compound:
"¹H-NMR (400 MHz, CDCl₃) δ: 1.46-1.57 (m, 2H), 1.50 (s, 9H), 1.96-2.01 (m, 2H), 2.64 (s, 2H), 2.80-2.89 (m, 2H), 4.20-4.26 (br, 2H), 7.42 (t, J=7.3 Hz, 1H), 7.49 (d, J=7.3 Hz, 1H), 7.65 (t, J=7.3 Hz, 1H), 7.74 (d, J=7.3 Hz, 1H)."
This NMR data reveals characteristic signals for the tert-butyl group (1.50 ppm), methylene protons adjacent to the nitrogen (4.20-4.26 ppm), and aromatic protons (7.42-7.74 ppm), which would show similar patterns in the parent compound with appropriate differences due to the indene double bond.
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